Cas no 2246691-45-0 (1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)

1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine
- 1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine
- 1-methyl-4-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
- EN300-843821
- AS-76366
- 1-Methyl-4-(2-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-piperazine
- 2246691-45-0
- D94245
- 1-methyl-4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine
-
- MDL: MFCD09746226
- インチ: 1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-6-8-17(15-16)23-14-13-22-11-9-21(5)10-12-22/h6-8,15H,9-14H2,1-5H3
- InChIKey: NYDXKUYOGZPHCG-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C=CC=C(C=2)OCCN2CCN(C)CC2)OC(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 346.2427730g/mol
- どういたいしつりょう: 346.2427730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2
1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M908657-50mg |
1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95% | 50mg |
¥797.40 | 2022-01-11 | |
Chemenu | CM430725-100mg |
1-methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95%+ | 100mg |
$64 | 2022-09-01 | |
Chemenu | CM430725-250mg |
1-methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95%+ | 250mg |
$127 | 2022-09-01 | |
Enamine | EN300-843821-0.1g |
1-methyl-4-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine |
2246691-45-0 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-843821-5.0g |
1-methyl-4-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine |
2246691-45-0 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-843821-10g |
1-methyl-4-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine |
2246691-45-0 | 10g |
$3622.0 | 2023-09-02 | ||
A2B Chem LLC | AY17670-250mg |
1-methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95% | 250mg |
$164.00 | 2024-04-20 | |
Aaron | AR01FUC2-250mg |
1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95% | 250mg |
$242.00 | 2025-02-10 | |
eNovation Chemicals LLC | D760018-250mg |
1-methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95% | 250mg |
$185 | 2025-02-19 | |
eNovation Chemicals LLC | D760018-1g |
1-methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine |
2246691-45-0 | 95% | 1g |
$480 | 2025-02-24 |
1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazineに関する追加情報
Introduction to 1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine (CAS No. 2246691-45-0)
The compound 1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine, identified by the CAS number 2246691-45-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to the piperazine class, a structural motif widely recognized for its role in drug design due to its ability to modulate biological pathways through interactions with various receptors and enzymes. The unique substitution pattern of this compound, particularly the presence of a tetramethyl-substituted boronic ester moiety, positions it as a promising candidate for further exploration in medicinal chemistry.
Recent research in the domain of boronic acid derivatives has highlighted their utility as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound not only enhances stability but also facilitates efficient coupling with aryl halides or triflates, enabling the construction of complex molecular architectures. This feature is particularly valuable in the synthesis of biaryl compounds, which are prevalent in many bioactive molecules.
The phenoxyl chain extending from the piperazine core introduces a polar region that can interact with biological targets through hydrogen bonding or electrostatic interactions. This structural feature is often exploited to enhance solubility and binding affinity in drug candidates. Moreover, the methyl group at the 1-position of the piperazine ring may serve to modulate lipophilicity and metabolic stability, critical factors in drug development. The overall architecture of this compound suggests potential applications in the treatment of neurological disorders, where piperazine derivatives are frequently investigated.
Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that modifications at the phenoxyl and piperazine positions can significantly influence receptor binding affinity and selectivity. For instance, virtual screening campaigns have identified analogs of this compound that exhibit enhanced activity against certain enzyme targets, underscoring the importance of fine-tuning molecular structure.
The synthesis of 1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine involves multi-step organic transformations that showcase modern synthetic methodologies. The use of transition-metal-catalyzed reactions allows for efficient construction of the carbon-carbon bonds essential for its framework. Additionally, protecting group strategies are employed to ensure regioselectivity during synthesis, preventing unwanted side reactions that could compromise yield and purity.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Preliminary data suggest that it may exhibit properties relevant to central nervous system modulation, a domain where piperazine derivatives have long been studied for their potential therapeutic effects. Further investigation into its mechanism of action could reveal novel pathways for treating conditions such as anxiety disorders or cognitive impairments.
The role of boronic esters in medicinal chemistry extends beyond simple cross-coupling reagents; they can also participate in other biochemically relevant interactions. For example, boronic acids have been shown to engage with metalloproteins and enzymes through coordination bonds. The stability imparted by the tetramethyl group ensures that these interactions remain intact under physiological conditions, making this compound a versatile tool for studying enzyme function and developing targeted therapies.
As drug discovery efforts continue to evolve toward more personalized medicine approaches, compounds like 1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine offer valuable starting points for structure-based design. By leveraging computational tools alongside traditional synthetic techniques, researchers can rapidly iterate on molecular structures to optimize pharmacokinetic properties and therapeutic efficacy. The integration of machine learning algorithms into virtual screening processes has further accelerated this process by predicting promising candidates before experimental validation.
The future prospects for this compound are multifaceted. Its unique structural features make it an attractive scaffold for derivative development aimed at improving pharmacological profiles or expanding therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical candidates capable of addressing unmet medical needs.
In summary,1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine (CAS No. 2246691-45-0) exemplifies how innovative molecular design can yield compounds with significant potential across multiple therapeutic areas. Its synthesis showcases contemporary organic chemistry techniques while its structural features provide opportunities for further exploration through both experimental and computational methodologies.
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